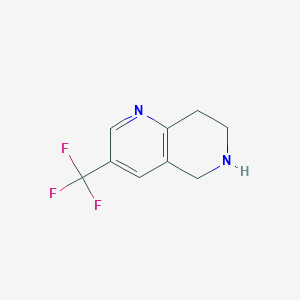

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Vue d'ensemble

Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydro-naphthyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The trifluoromethyl group and nitrogen atoms in the naphthyridine ring participate in nucleophilic substitutions under varying conditions:

Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack. For example:

-

Ammonia-mediated cyclization : 2-Vinyl-3-acylpyridine derivatives react with ammonia to form dihydronaphthyridine intermediates, which are subsequently hydrogenated .

-

Halogen displacement : Bromine at position 3 of analogous naphthyridines undergoes Suzuki-Miyaura couplings with arylboronic acids (e.g., 75% yield with 2-methylbiphenyl-3-ylboronic acid) .

Alkylation/Acylation

The secondary amine in the tetrahydro ring undergoes alkylation or acylation:

-

Boc protection : Tert-butyloxycarbonyl (Boc) groups are introduced using (Boc)₂O in THF/MeOH (74% yield) .

-

Carbamate formation : Reactions with N-[2-(trimethylsilyl)ethoxycarbonyloxyl succinimide yield protected amines (e.g., 400 mg product from 300 mg starting material) .

Transition Metal-Catalyzed Couplings

Palladium and ruthenium catalysts enable key bond-forming reactions:

Suzuki-Miyaura Coupling

Bromo-substituted naphthyridines couple with boronic acids under Pd catalysis:

| Substrate | Boronic Acid | Catalyst | Yield | Conditions | Source |

|---|---|---|---|---|---|

| 3-Bromo-1,6-naphthyridine | 2-Methylbiphenyl-3-yl | Pd(dppf)Cl₂·CH₂Cl₂ | 75% | 110°C, 1,4-dioxane/H₂O |

Heck-Type Vinylation

Ethylene gas mediates vinylation of chloropyridine precursors via a Pd-catalyzed Heck reaction, forming intermediates for naphthyridine synthesis .

Hydrogenation and Reduction

The tetrahydro ring system allows further saturation or functional group reduction:

Enantioselective Transfer Hydrogenation

Ru-catalyzed asymmetric hydrogenation of dihydronaphthyridines produces enantiomerically pure tetrahydro derivatives (e.g., TAK-828F synthesis) . Conditions include:

-

Catalyst : Ru(II) complexes with chiral ligands

-

Hydrogen source : HCO₂H/NEt₃

-

Yield : >90% enantiomeric excess (ee)

Reductive Amination

Ketones in the naphthyridine scaffold react with amines under H₂/Pd-C to form secondary amines, critical for bioactive molecule synthesis .

Trifluoromethylation and Halogenation

The trifluoromethyl group itself can be modified or serve as a directing group:

Late-Stage Trifluoromethylation

Direct trifluoromethylation of naphthyridines using CF₃SiMe₃ and HF achieves C-2 functionalization (32% yield) . The reaction proceeds via a six-membered transition state, tolerating sensitive groups like aldehydes.

Bromination

Electrophilic bromination at position 3 is achieved using Br₂ or NBS, enabling downstream couplings .

Chichibabin Cyclization

Pyridine derivatives undergo thermal cyclization to form the naphthyridine core. For example, 3,3′-pyridine-2,5-diyldipropan-1-amines cyclize in acidic conditions to yield 1,8-naphthyridines .

Oxidation of Tetrahydro Rings

Treatment with KMnO₄ or CrO₃ oxidizes saturated rings to pyridones, altering electronic properties for medicinal applications.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Intermediate:

One of the primary uses of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of Sitagliptin, a widely used oral hypoglycemic agent for managing type 2 diabetes. Sitagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases incretin levels and subsequently lowers blood glucose levels .

Potential Therapeutic Agent:

Research indicates that compounds containing the naphthyridine moiety exhibit various biological activities. For instance, derivatives of naphthyridine have shown promise as anti-inflammatory agents and in treating neurodegenerative diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic properties .

Case Studies and Research Findings

Case Study 1: Synthesis of Sitagliptin

In a study focused on synthesizing Sitagliptin, researchers utilized this compound as a key intermediate. The process involved several steps including the formation of hydrazone intermediates followed by cyclization to yield the naphthyridine structure .

Case Study 2: Biological Activity Assessment

Another research effort evaluated derivatives of naphthyridine for their anti-inflammatory properties. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the trifluoromethyl group was found to significantly enhance activity compared to non-fluorinated analogs .

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s pharmacokinetics and pharmacodynamics .

Comparaison Avec Des Composés Similaires

Fluoxetine: An antidepressant with a trifluoromethyl group.

Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.

Trifluoromethylpyridine: A compound with similar trifluoromethyl functionality but different ring structure.

Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity in its interactions with biological targets .

Activité Biologique

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 624734-27-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H9F3N2

- Molecular Weight : 202.07 g/mol

- CAS Number : 624734-27-6

- Structure : The compound features a naphthyridine core with a trifluoromethyl substituent that enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the use of trifluoroacetyl derivatives in the presence of specific catalysts to facilitate the formation of the naphthyridine structure .

Antidiabetic Activity

One of the significant applications of this compound is as an intermediate in the synthesis of Sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. The biological activity is primarily attributed to its ability to enhance insulin secretion and lower blood glucose levels by inhibiting DPP-4 enzymes .

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains in vitro. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The observed effects suggest potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers and improved metabolic profiles compared to controls. These studies support its potential use as an anti-inflammatory agent.

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of Sitagliptin derivatives in various populations with type 2 diabetes. Preliminary results indicate that these compounds may improve glycemic control without significant side effects .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKYZZSGAOUFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-27-6 | |

| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in the synthesis described in the research?

A1: The research focuses on an "efficient synthesis" for a specific CCR-2 antagonist salt []. this compound is identified as a key intermediate in this synthetic pathway. This suggests its importance in producing the final compound, likely due to its specific chemical structure and reactivity enabling further modifications to reach the target molecule.

Q2: Are there other synthetic routes to produce this compound?

A2: While the provided abstract mentions an "efficient syntheses" for this compound [], it doesn't delve into alternative routes. It's plausible that other methods exist, potentially with different yields, costs, or environmental impacts. Further research in chemical literature would be necessary to explore alternative synthetic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.